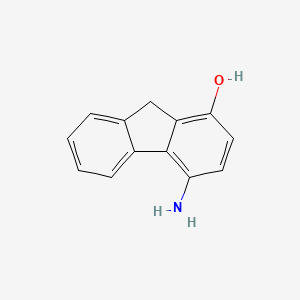
2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activity .
Méthodes De Préparation
The synthesis of 2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride typically involves the reaction of 4-fluoropiperidine with ethyleneamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Applications De Recherche Scientifique
2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride can be compared with other piperidine derivatives such as:
- 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
- 2-(1-Ethylpiperidin-4-yl)ethanamine
- 2-(Piperidin-1-yl)ethanamine dihydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the fluorine atom in this compound makes it unique and may contribute to its specific interactions and effects .
Propriétés
Formule moléculaire |
C7H16ClFN2 |
|---|---|
Poids moléculaire |
182.67 g/mol |
Nom IUPAC |
2-(4-fluoropiperidin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15FN2.ClH/c8-7-1-4-10(5-2-7)6-3-9;/h7H,1-6,9H2;1H |
Clé InChI |
WGIIABUGIJUJEY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1F)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)




![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)


![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)



